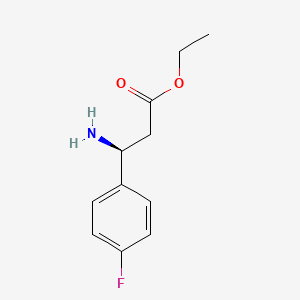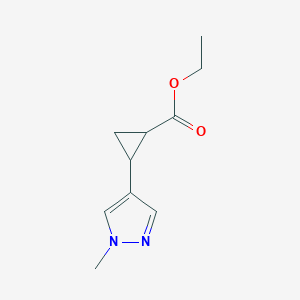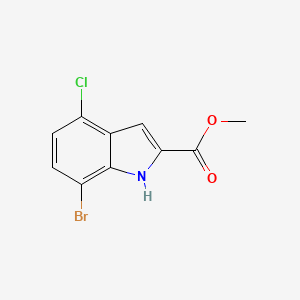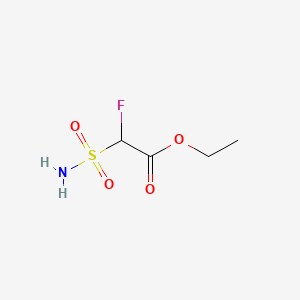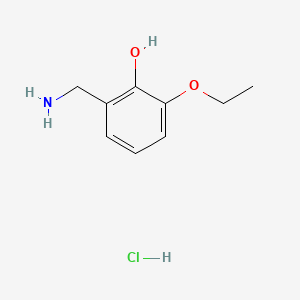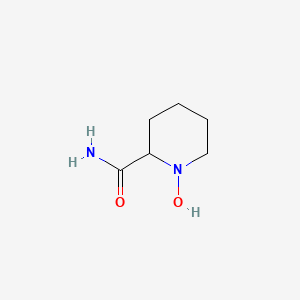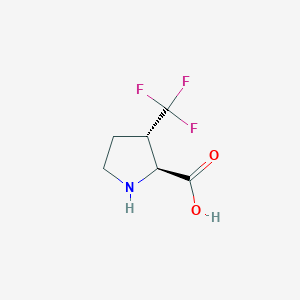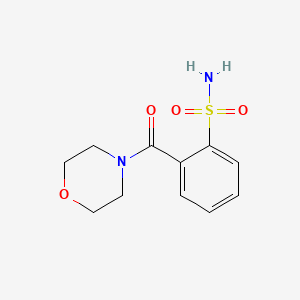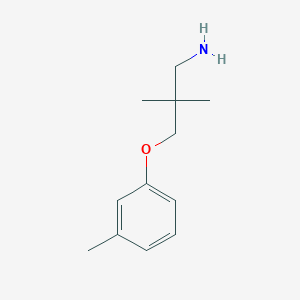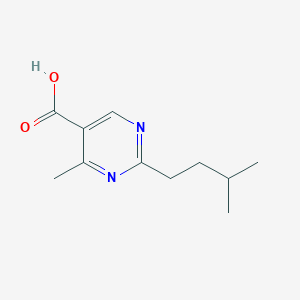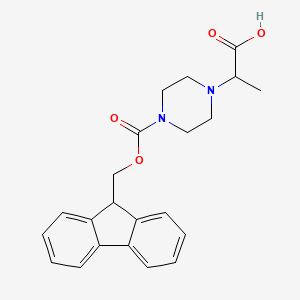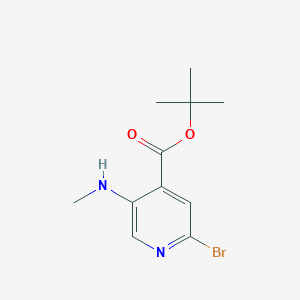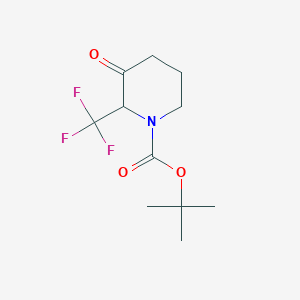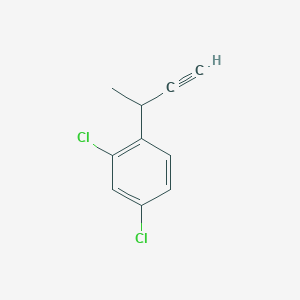
1-(But-3-yn-2-yl)-2,4-dichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-3-yn-2-yl)-2,4-dichlorobenzene is an organic compound characterized by the presence of a benzene ring substituted with two chlorine atoms and a but-3-yn-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-yn-2-yl)-2,4-dichlorobenzene typically involves the alkylation of 2,4-dichlorobenzene with a suitable but-3-yn-2-yl precursor. One common method is the Friedel-Crafts alkylation, where 2,4-dichlorobenzene reacts with but-3-yn-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the but-3-yn-2-yl group into the benzene ring, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
1-(But-3-yn-2-yl)-2,4-dichlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(But-3-yn-2-yl)-2,4-dichlorobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(But-3-yn-2-yl)-2,4-dichlorobenzene involves its interaction with molecular targets through various pathways. The compound’s reactivity is influenced by the presence of the but-3-yn-2-yl group and the electron-withdrawing effects of the chlorine atoms. These structural features can modulate the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
1-(But-3-yn-2-yl)-2,4-dichlorobenzene can be compared with similar compounds such as:
- 2-(But-3-yn-2-yl)isoindoline-1,3-dione
- Valeric acid, but-3-yn-2-yl ester
- 2-(4-pyridyl)but-3-yn-2-yl acetate
These compounds share the but-3-yn-2-yl group but differ in their additional substituents and overall structure, which can lead to variations in their chemical reactivity and applications. The unique combination of the but-3-yn-2-yl group with the dichlorobenzene moiety in this compound imparts distinct properties that make it valuable for specific research and industrial purposes.
Eigenschaften
Molekularformel |
C10H8Cl2 |
|---|---|
Molekulargewicht |
199.07 g/mol |
IUPAC-Name |
1-but-3-yn-2-yl-2,4-dichlorobenzene |
InChI |
InChI=1S/C10H8Cl2/c1-3-7(2)9-5-4-8(11)6-10(9)12/h1,4-7H,2H3 |
InChI-Schlüssel |
WBUVBXPZHVIILF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C)C1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


